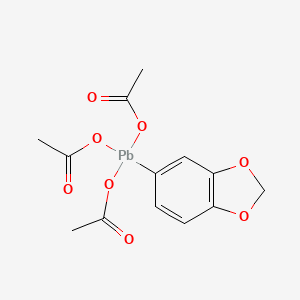
2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings linked by an ethane bridge, with cyclopropyl groups attached to the pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) typically involves the condensation of cyclopropyl-substituted pyrrole derivatives with ethane-1,1-diyl precursors. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of iron(III) chloride under mild conditions . The reaction proceeds smoothly in water, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(1,2-Ethanediyl)bis(3,4-diphenyl-1H-pyrrole-2,5-dione)
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is unique due to the presence of cyclopropyl groups attached to the pyrrole rings, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
119830-61-4 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-[1-(5-cyclopropyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H20N2/c1-10(13-6-8-15(17-13)11-2-3-11)14-7-9-16(18-14)12-4-5-12/h6-12,17-18H,2-5H2,1H3 |
Clave InChI |
GIKCYWNBTCBNAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(N1)C2CC2)C3=CC=C(N3)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

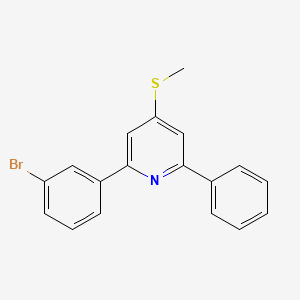
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
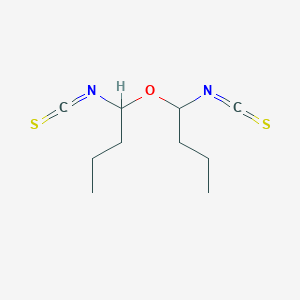
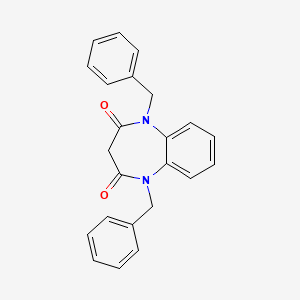
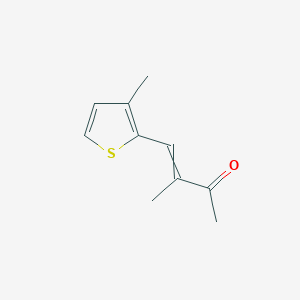
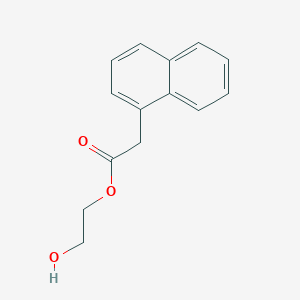
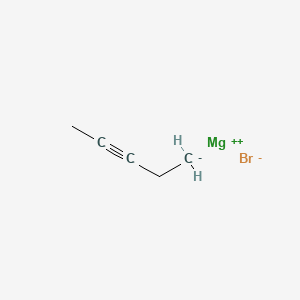
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

